molecular formula C14H10O2 B075114 Diphenaldehyde CAS No. 1210-05-5

Diphenaldehyde

Cat. No. B075114
CAS RN: 1210-05-5
M. Wt: 210.23 g/mol
InChI Key: HJFGULDHUDIPDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenaldehyde or its derivatives involves various strategies, including reactions involving proline and benzaldehyde to create diphenyloxapyrrolizidines, which are precursors to 2-substituted pyrrolidines. This method does not require the purification of intermediate products and is scalable (Moshkin & Sosnovskikh, 2015). Another approach involves diphenyl-diselenide-mediated Claisen-type rearrangement/cyclization of propargylic aryl ethers to produce naphthofuran-2-carboxaldehydes, demonstrating broad substrate scope and functional group compatibility (Fang et al., 2019).

Molecular Structure Analysis

Rhenium(I) tricarbonyl complexes with bidentate ligands, including o-(diphenylphosphino)benzaldehyde, have been synthesized and structurally characterized, revealing a distorted octahedral structure with facially arranged carbonyl ligands. This highlights the compound's ability to engage in complex coordination chemistry (Chen et al., 2001).

Chemical Reactions and Properties

Diphenaldehyde and its derivatives are involved in various chemical reactions, including the iodine-catalyzed synthesis of tetraoxanes, which exhibit promising antimalarial activity. This demonstrates the compound's utility in producing biologically active molecules (Kumar et al., 2009). Moreover, its role in the synthesis of photoconductive devices highlights its potential in material science applications (Chi Chen, 2001).

Physical Properties Analysis

Research on diphenaldehyde's physical properties focuses on its involvement in synthesizing compounds with distinct physical characteristics. For instance, its use in generating α-hydroxydihydrochalcones and related α-hydroxy ketones showcases the impact of its chemical structure on the physical properties of the synthesized compounds, such as optical activity and solubility in organic solvents (Sánchez-González & Rosazza, 2003).

Chemical Properties Analysis

The chemical properties of diphenaldehyde are explored through its reactivity and the types of chemical bonds it forms. For instance, the synthesis of isomeric 1,4-[13C]2-labeled 2-ethoxycarbonyl-1,4-diphenylbutadienes using diphenaldehyde demonstrates its versatility in creating labeled compounds for research purposes, reflecting its chemical behavior in reaction mechanisms and its suitability for incorporation into complex organic molecules (Crist et al., 2001).

Scientific research applications

  • Toxicity Study: Diphenaldehyde, a product of ozonized phenanthrene, was found to exhibit significant hepatotoxicity in rats. This was evidenced by alterations in serum enzyme levels and observations at necropsy (Yoshikawa et al., 1987).

  • Chemical Reactions: In a study on the superacid-catalyzed reactions of substituted benzaldehydes with benzene, it was observed that certain benzaldehydes reacted to produce diphenylmethane and triphenylmethanol (Saito et al., 1996).

  • Ligand Synthesis: Bis(diphenylphosphino)benzaldehyde was used to create a variety of ligands. These ligands were found to influence the activity profiles of Pd-catalyzed Suzuki reactions, especially regarding electron deficiency and steric bulk at the alkene (Williams & Shaw, 2007).

  • Dioxetane Decomposition: The thermal decomposition of trans-diphenyl-1,2-dioxetane, yielding benzaldehyde, was studied. This research explored the effects of deuterium substitution on the compound's decomposition (Koo & Schuster, 1977).

  • Magnetohydrodynamic Mechanism: The anodic oxidation of the phenylacetate ion in the presence of a magnetic field was found to increase the formation yield of benzaldehyde, with diphenaldehyde being insensitive to the magnetic field. This was interpreted in terms of the magnetohydrodynamic mechanism (Watanabe et al., 1987).

  • Environmental Application: Diphenaldehyde was identified as an initial degradation product in the ozonation of phenanthrene. A combined ozone and biological approach were proposed for treating polycyclic aromatic hydrocarbons (PAHs) in urban runoff water (Sakulthaew et al., 2014).

  • Chiral Chemistry: Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) and its derivatives, related to diphenaldehyde, have been used in various areas of chiral chemistry and have expanded their applications in synthetic chemistry (Okano, 2011).

properties

IUPAC Name

2-(2-formylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGULDHUDIPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153101
Record name Diphenaldehyde
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenaldehyde

CAS RN

1210-05-5
Record name [1,1′-Biphenyl]-2,2′-dicarboxaldehyde
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Record name Diphenaldehyde
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Record name DIPHENALDEHYDE
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Record name Diphenaldehyde
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Record name Biphenyl-2,2'-dicarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Yoshikawa, DH Giamalva, W Flory… - Biochemistry …, 1987 - europepmc.org
Diphenaldehyde is the major product of phenanthrene ozonized on silica gel. Male Sprague… (3.0 ml/kg) or diphenaldehyde (90 mg/kg) in DMSO. Diphenaldehyde produced significant …
Number of citations: 3 europepmc.org
T Yoshikawa, W Flory, DH Giamalva… - Biochemistry …, 1987 - europepmc.org
Male Sprague-Dawley rats were treated ip with beta-naphthoflavone (40 mg/kg/day) in corn oil or in DMSO for three days. Diphenaldehyde (90 mg/kg in DMSO) was injected ip 24 hr …
Number of citations: 1 europepmc.org
MD Banciu, A Banciu, C Draghici, A Petride… - Revue Roumaine de …, 1995 - hero.epa.gov
The Bamford-Stevens reaction of diphenaldehyde bis-tosylhydrazone (4), examined in five different procedures, afforded phenanthrene as main reaction product. 5H-6-Azadibenzo [a, c…
Number of citations: 1 hero.epa.gov
MG Sturrock, EL Cline… - The Journal of Organic …, 1963 - ACS Publications
… Diphenaldehyde showed surprising resistance to the action of mild oxidizing agents. When diphenaldehyde … the dihydroxy peroxide (IV) was synthesized from diphenaldehyde and an …
Number of citations: 50 pubs.acs.org
PS Bailey, RE Erickson - Organic Syntheses, 2003 - Wiley Online Library
Abstract Diphenaldehyde reactant: 10.0 g.(0.056 mole) of phenanthrene product: diphenaldehyde
Number of citations: 2 onlinelibrary.wiley.com
T Kunitake, S Tsugawa, C Aso - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
Cationic copolymerizations of 2,2′‐biphenyldicarbaldehyde (II) (diphenaldehyde) with styrene were carried out with BF 3 O(C 2 H 5 ) 2 in dichloromethane. The copolymers were white …
Number of citations: 1 onlinelibrary.wiley.com
C Sakulthaew, S Comfort, C Chokejaroenrat, C Harris… - Chemosphere, 2014 - Elsevier
… For phenanthrene, we identified diphenaldehyde as the initial degradation product produced from ozonation. By continuing to pump the ozonated products ( 14 C-labeled …
Number of citations: 45 www.sciencedirect.com
H Shi, M Lundin, A Danby, EP Go, A Patil, H Zhou… - RSC …, 2022 - pubs.rsc.org
We demonstrate liquid CO2 (8 C, 4.4 MPa) as a benign medium to perform safe ozonolysis of phenanthrene at near-ambient temperatures. The ozonolysis products consist of several …
Number of citations: 6 pubs.rsc.org
S KOBAYASHI, S MINEO, M KIHARA… - Chemical and …, 1976 - jstage.jst.go.jp
… c ) This compound is diphenaldehyde and its yield is calculated based on VIII. 0? ) This compound is 4,5,4',5’-bis(methylenedioxy)diphenaldehyde and its yield is based on VII. …
Number of citations: 7 www.jstage.jst.go.jp
C Sakulthaew, SD Comfort, C Chokejaroenrat, X Li… - Chemosphere, 2015 - Elsevier
… By comparing the sorption of phenanthrene with O 3 -treated phenanthrene (ie, diphenaldehyde), we observed that the adsorption maximum of the diphenaldehyde was roughly 37% …
Number of citations: 35 www.sciencedirect.com

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